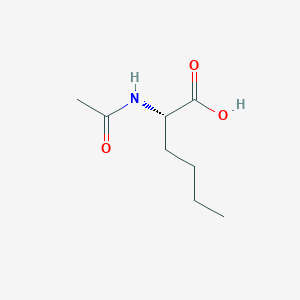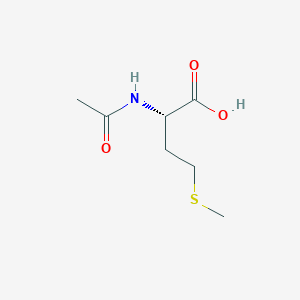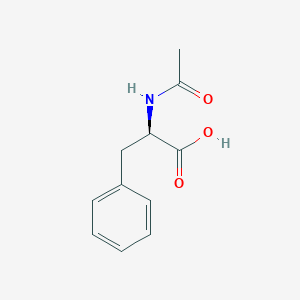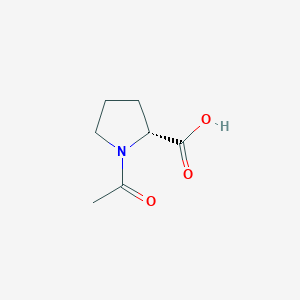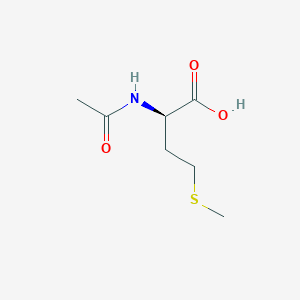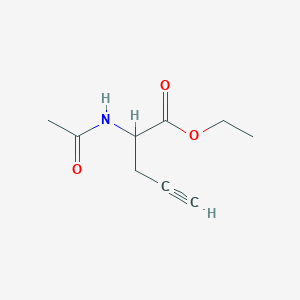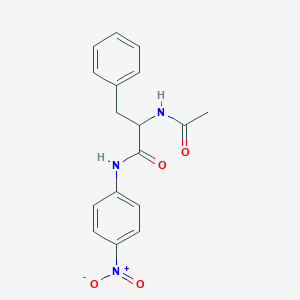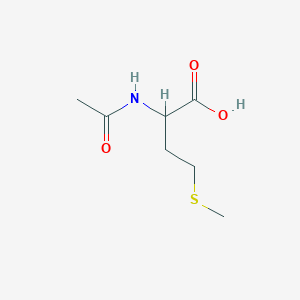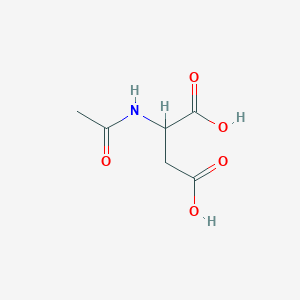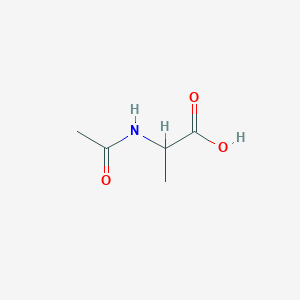
Ethyl 5-hydroxy-1H-indole-2-carboxylate
概要
説明
Ethyl 5-hydroxy-1H-indole-2-carboxylate is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It has a molecular formula of C11H11NO3 .
Synthesis Analysis
The synthesis of Ethyl 5-hydroxy-1H-indole-2-carboxylate involves several steps. For example, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate was stirred with dioxane and aqueous dimethylamine and formalin, heated at 70°C for 4 hours, concentrated in vacuo, dissolved in Me2CO, and precipitated in 80 – 95% yield as the hydrochloride by adding HCl solution in EtOAc .Molecular Structure Analysis
The molecular structure of Ethyl 5-hydroxy-1H-indole-2-carboxylate can be viewed using Java or Javascript . The 1H NMR spectrum (600 MHz, DMSO-d6), δ, ppm (J, Hz) shows various peaks indicating the presence of different types of hydrogen atoms .Chemical Reactions Analysis
Ethyl 5-hydroxy-1H-indole-2-carboxylate can be used as a reactant for the synthesis of various compounds. For instance, it can be used for the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-hydroxy-1H-indole-2-carboxylate include a molecular weight of 205.2099 . More detailed properties like melting point, boiling point, etc., were not found in the retrieved papers.科学的研究の応用
EZH2 Inhibitors
Ethyl 5-hydroxyindole-2-carboxylate is used as a starting point for structural alterations in a combinatorial process to synthesize compounds with EZH2 inhibitor pharmacophores . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 are being researched for their potential use in cancer therapy .
Pharmaceuticals
This compound is used as an important raw material and intermediate in the synthesis of various pharmaceuticals . The pharmaceutical industry uses it to create drugs with diverse biological activities .
Agrochemicals
Ethyl 5-hydroxyindole-2-carboxylate is also used in the production of agrochemicals . These chemicals are used in agriculture to protect crops from pests and to enhance crop yields .
Dyestuffs
In the dye industry, this compound is used as a raw material and intermediate . It helps in the production of various types of dyes used in textiles, leather, paper, and other industries .
Indoleamine 2,3-dioxygenase inhibitors
It is used as a reactant for the preparation of indolyl ethanones, which act as indoleamine 2,3-dioxygenase inhibitors . These inhibitors are being studied for their potential use in cancer immunotherapy .
Histamine H3 receptor inverse agonists
This compound is used as a reactant for the preparation of histamine H3 receptor inverse agonists . These inverse agonists are being researched for their potential use in treating central nervous system disorders .
PPAR-γ binding agents
It is used as a reactant for the preparation of PPAR-γ binding agents . These agents are being studied for their potential application in the treatment of osteoporosis .
Nonpeptide glycoprotein IIB/IIIA inhibitors
Ethyl 5-hydroxyindole-2-carboxylate is used as a reactant for the preparation of nonpeptide glycoprotein IIB/IIIA inhibitors . These inhibitors are being researched for their potential use in preventing thrombosis .
作用機序
Target of Action
Ethyl 5-hydroxyindole-2-carboxylate, also known as Ethyl 5-hydroxy-1H-indole-2-carboxylate or 5-Hydroxy-1H-indole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 5-hydroxyindole-2-carboxylate may also interact with various targets in the body.
Mode of Action
It has been suggested that 5-hydroxyindole, a related compound, can accelerate gut contractility via activation of l-type calcium channels located on the colonic smooth muscle cells . This suggests that Ethyl 5-hydroxyindole-2-carboxylate may have a similar effect.
Biochemical Pathways
Ethyl 5-hydroxyindole-2-carboxylate may be involved in several biochemical pathways. For instance, it has been shown that a wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . This suggests that Ethyl 5-hydroxyindole-2-carboxylate may also be metabolized by gut bacteria, potentially affecting various biochemical pathways.
Result of Action
It has been suggested that 5-hydroxyindole, a related compound, can stimulate a significant increase in serotonin production when it interacts with a cell line model of intestinal enterochromaffin cells . This suggests that Ethyl 5-hydroxyindole-2-carboxylate may have a similar effect.
Action Environment
The action, efficacy, and stability of Ethyl 5-hydroxyindole-2-carboxylate may be influenced by various environmental factors. For instance, the production of 5-hydroxyindole is inhibited upon pH reduction in in vitro studies , suggesting that the action of Ethyl 5-hydroxyindole-2-carboxylate may also be pH-dependent. Furthermore, it is recommended to store Ethyl 5-hydroxyindole-2-carboxylate between 2-8 C in a cool, dry place in a well-ventilated area, in a tightly sealed container, and protected from moisture and heat , indicating that these environmental factors may affect its stability.
将来の方向性
Indole derivatives, including Ethyl 5-hydroxy-1H-indole-2-carboxylate, have attracted increasing attention in recent years due to their biological properties and potential as therapeutic agents . Future research may focus on exploring novel methods of synthesis and investigating their diverse biological activities for newer therapeutic possibilities .
特性
IUPAC Name |
ethyl 5-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-7-5-8(13)3-4-9(7)12-10/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANAXLMRGYGCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179700 | |
| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
24985-85-1 | |
| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24985-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024985851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

